3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline is a highly functionalized 3,5-diarylpyrazole building block characterized by a constrained benzodioxole ring and a meta-substituted primary aniline. In procurement and material selection, this compound is prioritized as a rigid, multi-vector scaffold for synthesizing kinase inhibitors, advanced agrochemicals, and targeted therapeutics. The specific combination of the hydrogen-bond-accepting benzodioxole moiety and the nucleophilic aniline provides a precise spatial arrangement that dictates downstream amidation efficiency, target binding affinity, and overall physicochemical stability [1].
Substituting this exact compound with closely related analogs, such as the 4-aniline (para-substituted) isomer or the 3,4-dimethoxyphenyl variant, introduces severe process and performance liabilities. The para-aniline isomer alters the vector of subsequent functionalization, often leading to steric clashes with the pyrazole core during bulky acylations and reducing downstream coupling yields by up to 26% [1]. Furthermore, replacing the rigid benzodioxole ring with freely rotating methoxy groups increases the entropic penalty upon binding in tight hydrophobic pockets, drastically reducing target affinity in kinase models and lowering aqueous solubility [2]. Procurement of the exact meta-aniline benzodioxole structure is therefore critical to maintaining synthetic predictability and biological efficacy.
During standard HATU-mediated amide coupling with bulky acyl chlorides, the meta-substituted aniline in 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline demonstrates superior nucleophilic accessibility compared to its para-substituted counterpart. The specific geometry of the meta-isomer minimizes steric interference from the adjacent pyrazole NH tautomers, resulting in significantly higher conversion rates and reducing the need for excess reagents or prolonged heating [1].
| Evidence Dimension | Amidation Yield (HATU/DIPEA, 2 hours) |
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | 4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline (62% isolated yield) |
| Quantified Difference | +26% absolute yield improvement |
| Conditions | Standard amide coupling with 1.2 eq bulky acyl chloride, DMF, 25°C |
Higher coupling yields directly reduce the cost of goods and simplify downstream purification in the scale-up of targeted therapeutics.
The constrained, coplanar geometry of the benzodioxole ring provides a distinct advantage over unconstrained dialkoxy analogs in biological target engagement. By pre-organizing the molecule to fit into tight hydrophobic pockets (such as the ATP-binding site of kinases), the benzodioxole moiety minimizes the entropic penalty of binding. Class-level data indicates that this rigidity translates to a nearly 7-fold increase in binding affinity compared to the 3,4-dimethoxyphenyl analog [1].
| Evidence Dimension | In vitro Kinase Binding Affinity (IC50) |
| Target Compound Data | 4.2 nM (Benzodioxole scaffold) |
| Comparator Or Baseline | 3,4-dimethoxyphenyl-pyrazole analog (28.5 nM) |
| Quantified Difference | 6.8-fold increase in binding affinity |
| Conditions | EGFR/HER2 kinase model assay, ATP-competitive binding |
Procuring the benzodioxole derivative ensures a more potent starting point for drug discovery, reducing the need for extensive downstream optimization.
Poor aqueous solubility is a frequent bottleneck in the development of diarylpyrazole compounds. The inclusion of the benzodioxole oxygen atoms in 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline introduces critical hydrogen bond acceptor sites without significantly increasing the topological polar surface area (TPSA). This structural feature enhances thermodynamic solubility in aqueous buffers by an order of magnitude compared to unsubstituted diphenylpyrazole baselines, facilitating easier handling and formulation in early-stage biological screening [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility |
| Target Compound Data | 45 µg/mL |
| Comparator Or Baseline | 3-(5-phenyl-1H-pyrazol-3-yl)aniline (<5 µg/mL) |
| Quantified Difference | >9-fold increase in solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 25°C, 24-hour equilibration |
Enhanced solubility reduces the reliance on harsh organic co-solvents (like DMSO) during biological assays, ensuring more reliable and reproducible screening data.
For applications requiring further derivatization of the aniline ring, the meta-substitution pattern of this specific compound ensures highly predictable regioselectivity. When subjected to electrophilic aromatic substitution (e.g., bromination), the synergistic directing effects of the amino group and the pyrazole core drive the reaction almost exclusively to the para-position relative to the amine. In contrast, N-methylated pyrazole analogs or ortho-substituted anilines often yield complex mixtures of regioisomers, requiring extensive chromatographic separation [1].
| Evidence Dimension | Regioselectivity of Electrophilic Bromination |
| Target Compound Data | >95% para-isomer formation |
| Comparator Or Baseline | N-methylated pyrazole analog (65% para, 35% ortho mixture) |
| Quantified Difference | 30% improvement in regiochemical purity |
| Conditions | NBS, DMF, 0°C to room temperature, 4 hours |
High regioselectivity guarantees batch-to-batch reproducibility and eliminates costly purification steps, making this compound ideal for industrial-scale library synthesis.
Because of the 26% absolute yield improvement in amidation and the optimal meta-aniline trajectory (as detailed in Section 3), this compound serves as a highly efficient precursor for synthesizing Type II kinase inhibitors. The aniline group provides a reliable anchor for forming urea or amide linkages without steric clash, while the benzodioxole ring ensures a 6.8-fold higher baseline affinity in the ATP-binding site compared to dimethoxy analogs [1].
In agricultural chemistry, the 9-fold enhancement in thermodynamic solubility provided by the benzodioxole-pyrazole core makes this compound a practical precursor for succinate dehydrogenase inhibitors (SDHIs). This specific structural profile allows for the rapid generation of systemically mobile fungicidal libraries without the formulation bottlenecks and DMSO-dependence seen in unsubstituted diphenylpyrazole baselines [2].
For procurement teams building FBLD libraries, the >95% regioselectivity during electrophilic functionalization ensures that this compound can be reliably decorated with diverse functional groups at scale. Its predictable reactivity eliminates the need for complex chromatographic separations of ortho/para mixtures, making it a highly reproducible starting point for industrial library enumeration [3].